molecular formula C18H19F3N4O2S2 B2445291 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 896029-36-0

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2445291
CAS RN: 896029-36-0
M. Wt: 444.49
InChI Key: GYBJVTXPYJTPTB-UHFFFAOYSA-N
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Description

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O2S2 and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Applications in Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally related to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, have shown effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors, by adhering to the metal surface, can provide significant protection against corrosion, which is a critical aspect in extending the lifespan of metal components in various industrial applications. The mechanism involves both physical and chemical adsorption onto the steel surface, enhancing its resistance to corrosive agents. This finding is essential for developing new, more effective corrosion inhibitors for industrial applications (Hu et al., 2016).

Biological Activity and Applications

Research on similar chemical structures has highlighted their potential biological activity, including antimicrobial properties. These compounds have been evaluated against a range of microbial species, showing significant inhibitory effects. This antimicrobial activity opens up potential applications in developing new therapeutic agents, especially in addressing antibiotic resistance challenges. The structure-activity relationship studies of these compounds provide valuable insights into designing more potent antimicrobial agents (Imramovský et al., 2011; Bikobo et al., 2017).

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide have been extensively studied. These investigations provide valuable information on chemical properties, synthesis pathways, and potential modifications to enhance their utility in various applications. Understanding the synthesis and structural properties of these compounds is crucial for their application in scientific research, particularly in material science and drug development (Adhami et al., 2012).

Anticancer Potential

Compounds with a thiadiazole scaffold, akin to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, have demonstrated promising anticancer activity in vitro. Their ability to inhibit cancer cell proliferation without being toxic to normal cells indicates potential for therapeutic applications in cancer treatment. The structure-activity relationship of these compounds is a critical area of research, offering insights into designing more effective anticancer agents (Tiwari et al., 2017).

properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S2/c19-18(20,21)13-9-5-4-8-12(13)15(27)23-16-24-25-17(29-16)28-10-14(26)22-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBJVTXPYJTPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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